molecular formula C15H24BNO2S B13990097 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine

1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine

Cat. No.: B13990097
M. Wt: 293.2 g/mol
InChI Key: OXNKLNFGPSBNHW-UHFFFAOYSA-N
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Description

1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a thiophene ring, which is further substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is first functionalized with a dioxaborolane group.

    Attachment of the Pyrrolidine Ring: The functionalized thiophene derivative is then reacted with a pyrrolidine derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine is unique due to its combination of a pyrrolidine ring, a thiophene ring, and a dioxaborolane group. This structure provides a balance of stability and reactivity, making it suitable for various applications in synthesis, biology, and materials science .

Properties

Molecular Formula

C15H24BNO2S

Molecular Weight

293.2 g/mol

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine

InChI

InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-9-13(20-11-12)10-17-7-5-6-8-17/h9,11H,5-8,10H2,1-4H3

InChI Key

OXNKLNFGPSBNHW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CN3CCCC3

Origin of Product

United States

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